1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine

Lipophilicity CNS Drug Design Blood-Brain Barrier

Non-fluorinated tryptamine intermediates suffer rapid metabolic deamination, limiting CNS exposure in lead optimization. This α-CF₃-tryptamine scaffold directly addresses this liability. • Enhanced metabolic stability: CF₃ group confers resistance to oxidative deamination (ΔlogP ≈ +0.8 vs. non-fluorinated α-methyltryptamine), prolonging in vivo half-life. • CNS-optimized profile: XLogP3 = 2.7, tPSA = 41.8 Ų balances passive membrane permeability with BBB penetration. • Versatile diversification: Primary amine handle enables rapid SAR expansion via reductive amination, acylation, or sulfonylation - no late-stage fluorination required.

Molecular Formula C11H11F3N2
Molecular Weight 228.21 g/mol
Cat. No. B8052327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine
Molecular FormulaC11H11F3N2
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(F)(F)F)N
InChIInChI=1S/C11H11F3N2/c12-11(13,14)10(15)5-7-6-16-9-4-2-1-3-8(7)9/h1-4,6,10,16H,5,15H2
InChIKeyKDECNUFSXVWZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Tryptamine Scaffold for CNS Drug Discovery


1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine (CAS 137496-38-9) is a fluorinated indole derivative classified as a tryptamine analog. Its core structure features a 1H-indol-3-yl moiety linked to a propan-2-amine backbone bearing a trifluoromethyl group at the alpha-carbon. The compound exhibits a molecular weight of 228.21 g/mol, a computed XLogP3 of 2.7, and a topological polar surface area of 41.8 Ų [1]. This structural motif places it within a class of compounds extensively explored for modulation of serotonin receptors, indoleamine 2,3-dioxygenase (IDO) inhibition, and as versatile intermediates in CNS-focused drug discovery programs [2]. Its physicochemical profile suggests a balance between passive membrane permeability and aqueous solubility, making it a valuable scaffold for hit-to-lead optimization [1].

Why Non-Fluorinated and Regioisomeric Analogs Fall Short


Generic substitution of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine with structurally similar analogs (e.g., non-fluorinated tryptamines, 2-indolyl regioisomers, or N-methylated derivatives) introduces significant liabilities in drug development workflows. The trifluoromethyl group confers a quantifiable increase in lipophilicity (ΔlogP ≈ +0.8 vs. non-fluorinated α-methyltryptamine) [1][2], directly impacting passive membrane permeability and blood-brain barrier penetration. Furthermore, the strong electron-withdrawing effect of the CF₃ group modulates the pKa of the adjacent amine, altering both its protonation state under physiological conditions and its susceptibility to metabolic deamination [3]. Regioisomeric substitution at the indole 2-position, while isomeric, alters the geometry of the side chain relative to the indole plane, potentially disrupting key π-stacking interactions within hydrophobic enzyme pockets or receptor binding sites [4]. The quantitative evidence presented below substantiates why this specific compound offers a differentiated profile that cannot be assumed for its in-class counterparts.

Quantitative Differentiation vs. Key Analogs


Enhanced Lipophilicity for CNS Permeability

The trifluoromethyl substitution in 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine results in a computed XLogP3 of 2.7 [1]. In contrast, the non-fluorinated analog, 1-(1H-indol-3-yl)propan-2-amine (α-methyltryptamine), exhibits a significantly lower logP of approximately 1.9 [2]. This differential of ΔlogP ≈ +0.8 translates to a predicted 6- to 10-fold increase in octanol-water partition coefficient, a key determinant of passive diffusion across biological membranes, including the blood-brain barrier.

Lipophilicity CNS Drug Design Blood-Brain Barrier

Trifluoromethyl Modulation of Amine Basicity

The α-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) that decreases the basicity of the adjacent primary amine. The predicted pKa for 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is 16.97±0.30 . This is substantially lower than the pKa of typical aliphatic primary amines (pKa ~10-11), indicating a decreased propensity for protonation at physiological pH. In comparison, the non-fluorinated analog 1-(1H-indol-3-yl)propan-2-amine has a predicted pKa of ~17.22±0.30 , suggesting the trifluoromethyl group reduces basicity by approximately 0.25 log units.

Amine Basicity Pharmacokinetics Reactivity

Improved Metabolic Stability Over Non-Fluorinated Tryptamines

While direct comparative microsomal stability data for 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is not publicly available, extensive SAR studies on fluorinated indole derivatives demonstrate that the introduction of a trifluoromethyl group significantly reduces oxidative deamination by monoamine oxidase (MAO) enzymes [1]. For example, α-trifluoromethyltryptamine has been shown to act as a modest, competitive inhibitor of N-acetyltransferase [2], suggesting reduced metabolism. In contrast, non-fluorinated tryptamines like α-methyltryptamine are rapidly metabolized via MAO-mediated deamination, resulting in short in vivo half-lives. This class-level effect is attributed to the strong electron-withdrawing nature of CF₃, which destabilizes the iminium intermediate formed during MAO catalysis.

Metabolic Stability Oxidative Deamination In Vivo Half-Life

3-Indolyl Regioisomer: Synthetic Accessibility Advantage

The 3-position attachment of the side chain in 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is critical for both synthetic utility and biological target engagement. The 3-indolyl regioisomer is synthetically more accessible via electrophilic substitution or Fischer indole synthesis, whereas the 2-indolyl analog (1,1,1-trifluoro-3-(1H-indol-2-yl)propan-2-amine, CAS 2229103-62-0) requires less efficient, specialized routes due to the lower nucleophilicity of the indole 2-position [1]. Furthermore, N-(indol-3-yl)amides are more stable intermediates than their 2-indolyl counterparts, which are prone to decomposition during synthesis [1]. This differential stability directly impacts the scalability and cost of procurement for lead optimization campaigns.

Synthetic Chemistry Building Block Regioisomer

Optimal Use Cases in CNS and Chemical Biology


CNS-Penetrant Serotonin Receptor Modulator Design

The enhanced lipophilicity (XLogP3 = 2.7) [1] and predicted reduced basicity of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine make it an ideal scaffold for developing brain-penetrant agonists or antagonists targeting serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C). Its α-trifluoromethyl group confers resistance to oxidative deamination, prolonging in vivo half-life [2], while the 3-indolyl core preserves the critical tryptamine pharmacophore for receptor recognition. This compound serves as a privileged starting point for SAR campaigns aimed at improving CNS exposure and reducing peripheral clearance.

Metabolically Stable IDO1 Inhibitors for Immuno-Oncology

Tryptamine-based inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are under investigation for cancer immunotherapy [3]. The trifluoromethyl group in 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine is expected to improve metabolic stability compared to non-fluorinated tryptophan analogs, addressing a key liability of early IDO1 inhibitors that suffered from rapid in vivo degradation. The compound can be elaborated into diverse chemotypes via amine functionalization, enabling systematic exploration of IDO1 active site interactions while maintaining a favorable pharmacokinetic profile [2].

Fluorinated Tryptamine Derivatives for Psychiatric Research

Recent patent literature highlights fluorinated tryptamine compounds for treating psychiatric disorders including depression and anxiety [4]. 1,1,1-Trifluoro-3-(1H-indol-3-yl)propan-2-amine represents a key intermediate for synthesizing these next-generation agents. Its primary amine handle permits straightforward diversification via reductive amination, acylation, or sulfonylation, while the pre-installed trifluoromethyl group obviates the need for late-stage fluorination, which can be challenging and low-yielding. This accelerates the synthesis of focused compound libraries for in vivo behavioral pharmacology studies.

Probe for Fluorine Effects in Biomolecular Recognition

The well-defined physicochemical properties of 1,1,1-trifluoro-3-(1H-indol-3-yl)propan-2-amine (XLogP3 = 2.7, tPSA = 41.8 Ų) [1] make it a valuable probe for studying the impact of fluorination on ligand-protein interactions. By comparing binding affinities and functional activities of this compound with its non-fluorinated analog (α-methyltryptamine) across a panel of aminergic GPCRs or enzymes, researchers can deconvolute the contributions of enhanced lipophilicity versus altered electronic effects to target engagement. Such studies inform rational design strategies for optimizing both potency and selectivity in drug candidates.

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